molecular formula C24H18ClFO4 B11162460 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B11162460
M. Wt: 424.8 g/mol
InChI Key: FBRWRNQRNYYLRQ-UHFFFAOYSA-N
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Description

The compound 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, fluoro, methoxy, and benzyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 4-(4-methoxyphenyl) group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 7-[(2-chloro-6-fluorobenzyl)oxy] group: This step is typically carried out through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Use of continuous flow reactors: to improve reaction efficiency and scalability.

    Optimization of reaction conditions: such as temperature, solvent, and catalyst concentration to maximize yield.

    Purification techniques: such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Induction of apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.

    Antioxidant activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:

The uniqueness of This compound

Properties

Molecular Formula

C24H18ClFO4

Molecular Weight

424.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C24H18ClFO4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

FBRWRNQRNYYLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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